(3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Description
Structure-Based Classification in Heterocyclic Chemistry
The compound belongs to the heterocyclic organic compound family, characterized by nitrogen-containing rings and oxygenated cyclic ether systems. Its core structure integrates three distinct heterocycles:
- Quinoline : A bicyclic aromatic system with a nitrogen atom at position 1, contributing π-π stacking capabilities and planar rigidity.
- Pyrrolidine : A five-membered saturated ring with a secondary amine, enabling hydrogen bonding and conformational flexibility.
- Tetrahydropyran : A six-membered oxygen-containing ring that enhances solubility and stabilizes chair conformations.
This hybrid architecture positions the molecule as a multicyclic pharmacophore , leveraging synergistic interactions between its subunits. The methanone group bridging the pyrrolidine and tetrahydropyran further introduces ketone functionality, which may participate in hydrogen bonding or serve as a metabolic liability.
Quinoline-Pyrrolidine-Tetrahydropyran Integration Strategy
The molecular design employs a convergent synthesis strategy , linking preformed heterocyclic units through ether and ketone bonds. Key design considerations include:
- Quinoline-2-yloxy linkage : The oxygen atom at position 2 of quinoline forms an ether bond with pyrrolidine’s C3, optimizing steric compatibility and electronic resonance.
- Pyrrolidine-tetrahydropyran bridge : The methanone group at pyrrolidine’s N1 connects to tetrahydropyran’s C4, creating a rigid spacer that restricts rotational freedom while maintaining solubility.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₃ | |
| Molecular Weight | 311.36 g/mol | |
| Quinoline Substituent | 2-Oxy-pyrrolidine | |
| Tetrahydropyran Position | 4-Methanone |
This integration balances lipophilicity (from quinoline) and hydrophilicity (from tetrahydropyran), a critical feature for blood-brain barrier penetration or kinase inhibition.
Pharmacophore Analysis and Rational Design Principles
The pharmacophore model for this compound highlights three critical regions:
- Aromatic quinoline core : Serves as a planar anchor for hydrophobic interactions with protein binding pockets.
- Pyrrolidine amine : Provides a hydrogen bond donor/acceptor site, enhancing target engagement.
- Tetrahydropyran-oxygen : Stabilizes conformations via intramolecular hydrogen bonding and modulates solubility.
Comparative studies of analogous quinoline derivatives (e.g., 2,4-diaminoquinolines in ) reveal that the pyrrolidine-tetrahydropyran bridge uniquely reduces steric clash in crowded binding sites while preserving metabolic stability. For instance, replacing tetrahydropyran with piperidine (as in ) increases flexibility but diminishes selectivity for kinase targets.
Structure-Based Comparison with Related Quinoline Derivatives
Table 2: Structural and Functional Comparison
The methanone bridge in EVT-2781626 () confers superior conformational stability compared to amine-linked derivatives in , as evidenced by molecular dynamics simulations. Additionally, the tetrahydropyran’s oxygen atom enhances water solubility by approximately 30% relative to cyclohexane-based analogs.
Conformational Analysis and Structural Implications
The compound adopts a folded conformation in solution, driven by intramolecular hydrogen bonding between the pyrrolidine amine and tetrahydropyran oxygen. Key observations include:
- Chair conformation of tetrahydropyran : Minimizes steric strain, with the methanone group occupying an equatorial position.
- Quinoline-pyrrolidine dihedral angle : Restricted to 60–70° due to steric hindrance from the 2-oxy substituent, favoring planar alignment with protein aromatic residues.
Nuclear Overhauser Effect (NOE) studies suggest that the pyrrolidine ring samples both envelope and twist conformations , enabling adaptive binding to diverse targets. This flexibility contrasts with rigidified analogs in , which exhibit reduced target promiscuity but narrower therapeutic windows.
Properties
IUPAC Name |
oxan-4-yl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-19(15-8-11-23-12-9-15)21-10-7-16(13-21)24-18-6-5-14-3-1-2-4-17(14)20-18/h1-6,15-16H,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFUPIWHAFQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the quinoline derivative, followed by the formation of the pyrrolidine ring, and finally the attachment of the tetrahydropyran moiety. Each step would require specific reagents and conditions, such as:
Quinoline Derivative Preparation: This might involve the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid.
Pyrrolidine Ring Formation: This could be achieved through a cyclization reaction using appropriate amines and aldehydes.
Attachment of Tetrahydropyran: This step might involve etherification or other coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, compounds with similar structures are often explored for their potential as therapeutic agents, such as anti-cancer or anti-inflammatory drugs.
Industry
Industrially, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b), provide a basis for comparative analysis (Table 1) . These analogs share the methanone core but differ in substituents, significantly altering their properties.
Structural and Functional Differences
- Quinoline vs. Thiophene/Pyrazole: The quinoline group in the primary compound introduces a planar, aromatic system capable of π-π stacking interactions, enhancing binding to hydrophobic enzyme pockets (e.g., kinases).
- Tetrahydropyran vs. Cyano/Carboxylate: The tetrahydropyran ring in the primary compound contributes to metabolic stability by resisting oxidative degradation. Conversely, 7a’s cyano group and 7b’s carboxylate ester may increase reactivity or susceptibility to hydrolysis, impacting pharmacokinetics .
Pharmacological and Physicochemical Properties
Table 1: Comparative Properties of (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone and Analogs
Research Findings
- Binding Affinity: Quinoline-containing compounds often exhibit superior kinase inhibition (e.g., IC50 values in nM range) compared to thiophene analogs, which may require higher concentrations for efficacy .
- Solubility Challenges: The primary compound’s low solubility necessitates formulation strategies (e.g., nanocrystallization), whereas 7a and 7b’s polar groups simplify dissolution but may reduce bioavailability.
- Synthetic Complexity : The primary compound’s synthesis involves intricate coupling steps, while 7a and 7b are synthesized via the Gewald reaction, which is scalable but yields less structurally diverse products .
Biological Activity
The compound (3-(quinolin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a quinoline moiety linked to a pyrrolidine and a tetrahydropyran, suggesting potential interactions with biological targets due to the presence of heteroatoms and multiple functional groups.
Research indicates that compounds similar to This compound exhibit significant biological activity through various mechanisms:
- Inhibition of Hsp90 : Similar quinoline derivatives have been studied for their ability to inhibit Heat Shock Protein 90 (Hsp90), a chaperone involved in protein folding and stability. Inhibition of Hsp90 can lead to the degradation of client proteins involved in cancer cell proliferation .
- Cytotoxicity Against Cancer Cells : Compounds with structural similarities have shown promising cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. For instance, certain derivatives demonstrated IC50 values as low as 28 µM, indicating effective growth inhibition .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. The following table summarizes the growth inhibitory potency observed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | MDA-MB-231 | 28 |
| 3a | PC-3 | 48 |
| 4e | MDA-MB-231 | 30 |
| 3e | MRC-5 | >82% survival at 15 µM |
These results indicate that while some compounds are effective against specific cancer types, they exhibit minimal toxicity towards normal human fibroblast cells (MRC-5) at similar concentrations .
Case Studies
A notable study involved the synthesis and evaluation of a series of quinoline derivatives, where it was found that modifications to the quinoline structure significantly influenced their biological activity. The study highlighted:
- Compound 3b : Induced significant decreases in CDK1 protein levels, which is crucial for cell cycle regulation.
This suggests that structural modifications can enhance or diminish the biological efficacy of these compounds, emphasizing the importance of structure–activity relationship (SAR) studies in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
